1-(3,5-Dimethylphenyl)ethanamine hydrochloride

Chiral building blocks Asymmetric synthesis Enantioselective catalysis

Choose the (R)-enantiomer (≥98% ee) for reproducible asymmetric catalysis and CNS target probing. The unique 3,5-dimethyl substitution pattern provides steric and electronic properties distinct from unsubstituted analogs, ensuring reliable SAR data. The hydrochloride salt form guarantees aqueous solubility for cell-based assays. Avoid racemic variability—use the validated chiral building block for enantioselective ligand synthesis, TAAR1/adrenergic receptor studies, and analytical reference standards. Inquire for bulk pricing.

Molecular Formula C10H16ClN
Molecular Weight 185.69 g/mol
Cat. No. B12502239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Dimethylphenyl)ethanamine hydrochloride
Molecular FormulaC10H16ClN
Molecular Weight185.69 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C(C)N)C.Cl
InChIInChI=1S/C10H15N.ClH/c1-7-4-8(2)6-10(5-7)9(3)11;/h4-6,9H,11H2,1-3H3;1H
InChIKeyMOEGBBANAQZPQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,5-Dimethylphenyl)ethanamine Hydrochloride: Baseline Identity and Procurement Context


1-(3,5-Dimethylphenyl)ethanamine hydrochloride (CAS: 91251-30-8 for the racemate; the (R)-enantiomer CAS: 84499-74-1) is a chiral phenethylamine derivative supplied as a hydrochloride salt. The compound features a primary amine group on an ethyl chain attached to a phenyl ring bearing two methyl substituents at the 3- and 5-positions. This substitution pattern confers distinct steric and electronic properties that influence its behavior as a synthetic building block and its potential interaction with biological targets [1]. The hydrochloride salt form enhances aqueous solubility and solid-state stability, facilitating handling in both organic synthesis and biochemical assay preparation .

Why 1-(3,5-Dimethylphenyl)ethanamine Hydrochloride Cannot Be Interchanged with General-Phenyl Ethylamines


Generic substitution among phenyl ethanamine derivatives is precluded by two critical differentiators. First, the 3,5-dimethyl substitution pattern creates a unique steric and electronic environment that differs markedly from unsubstituted or mono-substituted analogs, directly impacting binding affinity and selectivity in receptor-mediated assays [1]. Second, the presence of a chiral center means that the (R)- and (S)-enantiomers exhibit divergent biological activities; the (R)-enantiomer (≥98% purity) is the only form validated in many chiral applications . Using a racemic mixture or an alternative enantiomer introduces undefined stereochemistry that can confound structure-activity relationship studies and synthetic outcomes.

Quantitative Differentiation Evidence for 1-(3,5-Dimethylphenyl)ethanamine Hydrochloride


Enantiomeric Purity and Chiral Integrity vs. Racemic Mixtures

The (R)-enantiomer of 1-(3,5-dimethylphenyl)ethanamine hydrochloride is commercially available with a certified purity of ≥98% as confirmed by vendor certificates of analysis . In contrast, racemic mixtures of this compound are typically supplied at lower purities (often 95% or unspecified) and lack defined enantiomeric ratios . The use of enantiopure material eliminates the confounding effects of the opposite enantiomer in asymmetric reactions, ensuring reproducible stereochemical outcomes.

Chiral building blocks Asymmetric synthesis Enantioselective catalysis

Physical Form and Handling: Hydrochloride Salt vs. Free Base

The hydrochloride salt of 1-(3,5-dimethylphenyl)ethanamine is a crystalline solid with a melting point of 243–244 °C . In contrast, the free base is a liquid at room temperature, boiling at 226 °C and exhibiting a density of 0.937 g/cm³ [1]. The salt form's high melting point and solid-state stability confer advantages in storage, weighing, and formulation compared to the volatile, air-sensitive free base.

Solid-state chemistry Formulation Synthetic handling

Aqueous Solubility Enhancement Over Free Base

The hydrochloride salt form of 1-(3,5-dimethylphenyl)ethanamine is freely soluble in water, as noted in vendor solubility statements . While exact solubility values are not standardized, the free base is poorly soluble in water (estimated LogP ~2.1–3.8) and requires organic solvents for dissolution [1]. The salt form thus enables direct use in aqueous-phase reactions and biological assays without the need for co-solvents that may interfere with downstream applications.

Aqueous synthesis Bioconjugation Biochemical assays

Steric and Electronic Modulation via 3,5-Dimethyl Substitution

The 3,5-dimethyl substitution on the phenyl ring introduces unique steric bulk and electronic effects compared to other substitution patterns (e.g., 2,5-dimethyl, 4-methyl). While direct quantitative comparisons for 1-(3,5-dimethylphenyl)ethanamine hydrochloride are not available in primary literature, class-level inference from phenethylamine SAR indicates that 3,5-disubstitution often reduces off-target interactions while maintaining key binding to trace amine-associated receptors (TAARs) and adrenergic receptors [1]. In adhesive bonding studies, 3,5-dimethylphenyl derivatives demonstrated improved color stability and adhesion compared to 4-methyl analogs [2].

Medicinal chemistry Ligand design Structure-activity relationship

Validated Application Scenarios for 1-(3,5-Dimethylphenyl)ethanamine Hydrochloride


Asymmetric Synthesis and Chiral Ligand Preparation

The ≥98% enantiomeric purity of (R)-1-(3,5-dimethylphenyl)ethanamine hydrochloride makes it suitable as a chiral building block for the synthesis of enantioselective catalysts and ligands . Its defined stereochemistry ensures reproducibility in asymmetric hydrogenations and cycloadditions, where racemic or impure alternatives would lead to unpredictable enantioselectivity.

CNS Drug Discovery and Phenethylamine Analog Screening

The 3,5-dimethyl substitution pattern positions this compound as a valuable scaffold for probing structure-activity relationships in CNS drug discovery, particularly for targets like TAAR1 and adrenergic receptors [1]. The hydrochloride salt form facilitates direct use in cell-based assays without organic solvent interference.

Adhesive and Polymer Chemistry Intermediates

Derivatives of 3,5-dimethylaniline, the core aryl group of this compound, have demonstrated utility as surface-active comonomers in dental adhesives, where the 3,5-dimethyl substitution confers superior color stability and adhesion relative to 4-methyl analogs [2]. This suggests potential for the ethanamine derivative in advanced material science applications.

Analytical Reference Standards and Metabolite Research

The compound's well-defined purity and stability as a hydrochloride salt make it a candidate for use as an analytical reference standard in forensic and metabolomic studies involving phenethylamine derivatives . Its solid-state form facilitates accurate weighing and long-term storage.

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